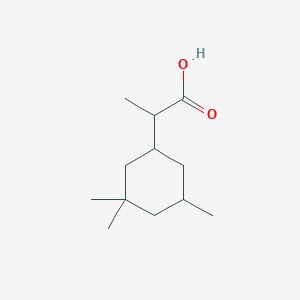
2-(3,3,5-Trimethylcyclohexyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3,5-Trimethylcyclohexyl)propanoic acid is an organic compound with the molecular formula C12H22O2 It is a derivative of propanoic acid, featuring a cyclohexane ring substituted with three methyl groups at positions 3, 3, and 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,5-Trimethylcyclohexyl)propanoic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the reaction of 3,3,5-trimethylcyclohexanol with a suitable alkylating agent under acidic conditions to form the corresponding alkylated product. This intermediate is then subjected to oxidation to introduce the carboxyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to ensure the efficient production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,3,5-Trimethylcyclohexyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(3,3,5-Trimethylcyclohexyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3,3,5-Trimethylcyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,3,5-Trimethylcyclohexyl)acetic acid
- 3-(3,3,5-Trimethylcyclohexyl)propanoic acid
- 2-(3,4,5-Trimethoxyphenyl)propanoic acid
Uniqueness
2-(3,3,5-Trimethylcyclohexyl)propanoic acid is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C12H22O2 |
|---|---|
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
2-(3,3,5-trimethylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C12H22O2/c1-8-5-10(9(2)11(13)14)7-12(3,4)6-8/h8-10H,5-7H2,1-4H3,(H,13,14) |
Clé InChI |
ZCSAMXOOLFQIQH-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(C1)(C)C)C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


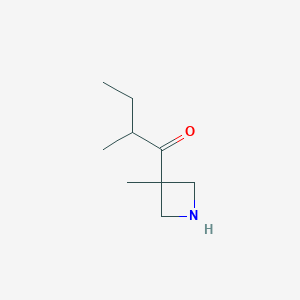
![ethyl N-[(1S,2S)-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate](/img/structure/B13173187.png)
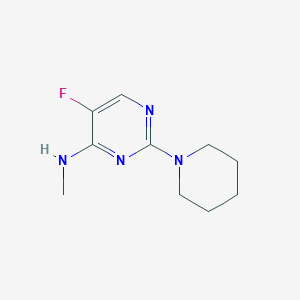
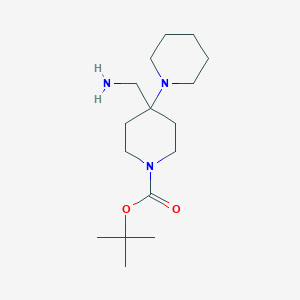
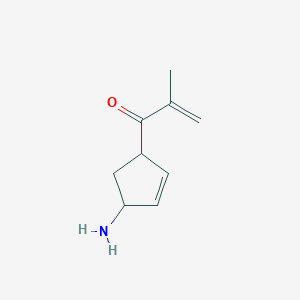
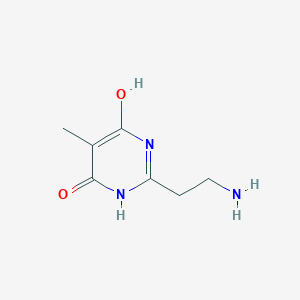
![2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile](/img/structure/B13173217.png)
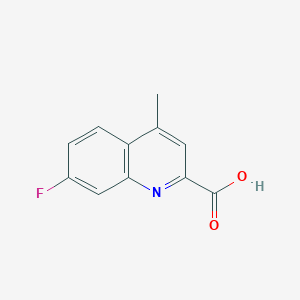
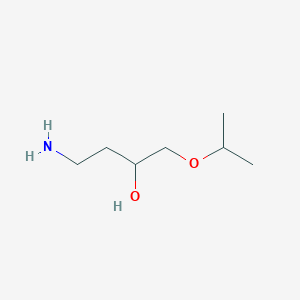
![3-[3-(3-Fluorophenyl)propyl]aniline](/img/structure/B13173235.png)

![Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine](/img/structure/B13173244.png)

![N-[(Azepan-2-yl)methyl]propanamide](/img/structure/B13173255.png)
